4-Ethynyl-1,1-difluorocyclohexane 4-Ethynyl-1,1-difluorocyclohexane
Brand Name: Vulcanchem
CAS No.: 1202245-66-6
VCID: VC6006186
InChI: InChI=1S/C8H10F2/c1-2-7-3-5-8(9,10)6-4-7/h1,7H,3-6H2
SMILES: C#CC1CCC(CC1)(F)F
Molecular Formula: C8H10F2
Molecular Weight: 144.165

4-Ethynyl-1,1-difluorocyclohexane

CAS No.: 1202245-66-6

Cat. No.: VC6006186

Molecular Formula: C8H10F2

Molecular Weight: 144.165

* For research use only. Not for human or veterinary use.

4-Ethynyl-1,1-difluorocyclohexane - 1202245-66-6

Specification

CAS No. 1202245-66-6
Molecular Formula C8H10F2
Molecular Weight 144.165
IUPAC Name 4-ethynyl-1,1-difluorocyclohexane
Standard InChI InChI=1S/C8H10F2/c1-2-7-3-5-8(9,10)6-4-7/h1,7H,3-6H2
Standard InChI Key HURUIJYAMCRJOC-UHFFFAOYSA-N
SMILES C#CC1CCC(CC1)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecule consists of a cyclohexane ring with geminal fluorine atoms at the 1-position and an ethynyl group at the 4-position. This arrangement creates a rigid scaffold with distinct electronic properties. The InChIKey (HURUIJYAMCRJOC-UHFFFAOYSA-N) and SMILES (C#CC1CCC(F)(F)CC1) descriptors confirm its stereochemistry . The fluorine atoms induce strong C–F dipole moments (1.4D\sim 1.4 \, \text{D}), while the ethynyl group provides a reactive site for Sonogashira couplings or Huisgen cycloadditions .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1202245-66-6
Molecular FormulaC8H10F2\text{C}_8\text{H}_{10}\text{F}_2
Molecular Weight144.165 g/mol
Physical FormColorless liquid
Boiling PointNot reported
Storage Temperature2–8°C (refrigerated)
Purity≥90%

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves functionalizing 1,1-difluorocyclohexane precursors. One common method is the Palladium-Catalyzed Cross-Coupling of 1,1-difluoro-4-iodocyclohexane with trimethylsilylacetylene, followed by desilylation. Alternative approaches include direct alkylation using ethynylmagnesium bromide under Grignard conditions .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key Challenges
Pd-Catalyzed Coupling65–7590–95Catalyst cost, byproduct formation
Grignard Alkylation50–6085–90Moisture sensitivity

Reaction conditions (e.g., temperature, solvent polarity) significantly impact regioselectivity due to the steric effects of the difluoro group .

Applications in Medicinal Chemistry

Bioactive Molecule Development

The ethynyl group serves as a click chemistry handle for constructing triazole-linked prodrugs. For example, conjugating this compound with azide-functionalized anticancer agents via copper-catalyzed azide-alkyne cycloaddition (CuAAC) has yielded potent kinase inhibitors . Fluorination at the 1-position enhances metabolic stability by resisting cytochrome P450 oxidation .

PET Tracer Design

18F^{18}\text{F}-Labeled derivatives of 4-ethynyl-1,1-difluorocyclohexane are under investigation for positron emission tomography (PET). The difluoro motif improves blood-brain barrier penetration, enabling imaging of neurological targets like tau protein aggregates .

ParameterRecommendation
Personal Protective EquipmentNitrile gloves, goggles, lab coat
VentilationFume hood with ≥0.5 m/s airflow
Spill ManagementAbsorb with inert material, dispose as hazardous waste
StorageFlame-resistant cabinet, inert atmosphere

Future Research Directions

Expanding Synthetic Utility

Developing enantioselective routes to access chiral analogs could enable applications in asymmetric catalysis. Computational studies (e.g., DFT calculations) are needed to predict reactivity patterns of the difluoro-ethynyl motif in polar solvents .

Advanced Material Applications

Incorporating this compound into metal-organic frameworks (MOFs) or covalent organic polymers (COPs) may yield materials with tunable dielectric properties for microelectronics.

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